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Compound of Interest

Compound Name: NS19504

Cat. No.: B1662380 Get Quote

For researchers, scientists, and drug development professionals, this technical guide provides

a comprehensive overview of the selectivity profile of NS19504, a potent activator of the large-

conductance Ca2+-activated K+ (BK) channel. This document summarizes key quantitative

data, details experimental methodologies, and visualizes relevant pathways and workflows to

facilitate a thorough understanding of this compound's molecular interactions.

Executive Summary
NS19504 is a small molecule activator of the BK channel with an EC50 value of 11.0 ± 1.4 µM.

[1][2][3] Extensive screening has revealed a favorable selectivity profile, with its primary activity

directed towards BK channels. While demonstrating high selectivity, off-target effects have

been observed at a concentration of 10 µM, notably on the norepinephrine transporter (NET),

the dopamine transporter (DAT), and the sigma non-opioid intracellular receptor 1 (σ1R).[1]

This guide provides a detailed analysis of these interactions to inform further research and

development.

Data Presentation: Quantitative Selectivity Profile
The following tables summarize the known quantitative data for NS19504's activity at its

primary target and various off-target sites.

Table 1: On-Target Activity of NS19504
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Target Action EC50 (µM) Reference

Large-conductance

Ca2+-activated K+

(BK) channel

Activator 11.0 ± 1.4 [1][2][3]

Table 2: Off-Target Activity of NS19504
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Target Class
% Inhibition at 10
µM

Reference

Norepinephrine

Transporter (SLC6A2)
Transporter 74% [1]

Dopamine Transporter

(SLC6A3)
Transporter 75% [1]

Sigma Non-opioid

Intracellular Receptor

1 (σ1R)

Receptor 59% [1]

Intermediate-

conductance Ca2+-

activated K+ (IK)

channel

Ion Channel -134% (activation) [1]

Small-conductance

Ca2+-activated K+

(SK2) channel

Ion Channel -190% (activation) [1]

Small-conductance

Ca2+-activated K+

(SK3) channel

Ion Channel -13% (activation) [1]

Voltage-gated sodium

channel (Nav1.2)
Ion Channel 3 ± 3% [1]

Voltage-gated sodium

channels (in DRG

neurons)

Ion Channel 18% [1]

High-threshold

voltage-gated calcium

channels (in DRG

neurons)

Ion Channel No effect [1]

Note: A comprehensive screen of 68 receptors and ion channels revealed no significant effect

(>50% inhibition) at 10 µM for the remaining 65 targets, which included L- and N-type Ca2+

channels, KATP, and hERG channels, as well as muscarinic M1, M2, and M3 receptors.[1]
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Experimental Protocols
The selectivity profile of NS19504 has been primarily characterized using electrophysiological

and radioligand binding assays.

Electrophysiology: Whole-Cell and Inside-Out Patch-
Clamp
Objective: To determine the functional effects of NS19504 on ion channel activity.

Cell Lines: Human Embryonic Kidney (HEK293) cells stably expressing the human BK (hBK)

channel were predominantly used.[1] Native smooth muscle cells from guinea pig urinary

bladder were also utilized to assess activity on endogenous channels.[1][2]

General Protocol:

Cell Preparation: HEK293 cells expressing hBK channels are cultured to approximately 75%

confluency. The cells are then washed with phosphate-buffered saline, harvested, and

transferred to petri dishes containing coverslips for recording.[1]

Recording Configuration: Membrane currents are recorded at room temperature using either

the whole-cell or inside-out configuration of the patch-clamp technique.

Solutions:

Physiological K+ Gradient: Experiments are typically conducted with a physiological

potassium gradient (e.g., 4 mM external K+ / 154 mM internal K+).[1]

Intracellular Ca2+: The free intracellular Ca2+ concentration is buffered to a specific level,

often 0.3 µM, to control the baseline activation state of the BK channels.[1]

Voltage-Step Protocol: To assess the voltage-dependence of channel activation, a specific

voltage protocol is applied. For instance, from a holding potential of -90 mV, 50-millisecond

voltage steps are applied in 20 mV increments, ranging from -120 mV to +120 mV. This is

followed by a 60-millisecond step to -120 mV to measure tail currents.[1]
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Data Acquisition and Analysis: Currents are sampled at a high frequency (e.g., 10 kHz). The

effect of NS19504 is determined by comparing the current amplitude and voltage-

dependence of activation in the absence and presence of the compound. A 10 µM

concentration of NS19504 has been shown to cause a -60 mV leftward shift in the voltage

activation curve of BK channels.[1][2]

High-Throughput Screening: Fluorescence Imaging
Plate Reader (FLIPR) Assay
Objective: To identify and characterize BK channel activators in a high-throughput format.

General Protocol:

Assay Principle: This assay is based on a thallium (Tl+) flux-based fluorescent indicator.

Activation of BK channels leads to an influx of Tl+, which can be detected by a fluorescent

dye.

Cell Preparation: HEK293 cells stably overexpressing BK channels are loaded with a

thallium-sensitive fluorescent dye.

Compound Application: Test compounds, such as NS19504, are added to the cells at a

specific concentration (e.g., 30 µM in the initial screen).

Signal Detection: The change in fluorescence is monitored over time using a FLIPR

instrument. An increase in fluorescence indicates channel activation.

Data Analysis: The EC50 value is determined by measuring the fluorescence response at

various concentrations of the compound.

Radioligand Binding Assays
Objective: To assess the binding of NS19504 to a wide panel of receptors and transporters.

General Protocol:

Membrane Preparation: Membranes are prepared from cells or tissues expressing the target

receptor or transporter.
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Assay Conditions: A fixed concentration of a specific radioligand for the target is incubated

with the membrane preparation in the presence of varying concentrations of the test

compound (NS19504).

Separation of Bound and Free Ligand: After incubation, the bound radioligand is separated

from the free radioligand, typically by rapid filtration through glass fiber filters.

Quantification: The amount of radioactivity trapped on the filters is quantified using a

scintillation counter.

Data Analysis: The percentage inhibition of radioligand binding by the test compound is

calculated. For NS19504, this was performed at a single concentration of 10 µM.[1]

Visualizations
The following diagrams illustrate key concepts and workflows related to the characterization of

NS19504.
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Caption: Signaling pathway of BK channel activation by NS19504 and physiological stimuli.
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Caption: Experimental workflow for patch-clamp electrophysiology.
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Caption: Logical relationship of NS19504's selectivity profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. NS19504: A Novel BK Channel Activator with Relaxing Effect on Bladder Smooth Muscle
Spontaneous Phasic Contractions - PMC [pmc.ncbi.nlm.nih.gov]

2. NS19504: a novel BK channel activator with relaxing effect on bladder smooth muscle
spontaneous phasic contractions - PubMed [pubmed.ncbi.nlm.nih.gov]

3. medchemexpress.com [medchemexpress.com]

To cite this document: BenchChem. [An In-Depth Selectivity Profile of NS19504: A Technical
Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1662380#understanding-the-selectivity-profile-of-
ns19504]

Disclaimer & Data Validity:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b1662380?utm_src=pdf-body-img
https://www.benchchem.com/product/b1662380?utm_src=pdf-body
https://www.benchchem.com/product/b1662380?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC4152884/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4152884/
https://pubmed.ncbi.nlm.nih.gov/24951278/
https://pubmed.ncbi.nlm.nih.gov/24951278/
https://www.medchemexpress.com/ns19504.html
https://www.benchchem.com/product/b1662380#understanding-the-selectivity-profile-of-ns19504
https://www.benchchem.com/product/b1662380#understanding-the-selectivity-profile-of-ns19504
https://www.benchchem.com/product/b1662380#understanding-the-selectivity-profile-of-ns19504
https://www.benchchem.com/product/b1662380#understanding-the-selectivity-profile-of-ns19504
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1662380?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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